molecular formula C15H11FN2O B6346034 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole CAS No. 1165931-58-7

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole

Cat. No. B6346034
CAS RN: 1165931-58-7
M. Wt: 254.26 g/mol
InChI Key: XRNSPNWFXRKFQS-UHFFFAOYSA-N
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Description

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole (5-FBPOD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which are cyclic five-membered heterocyclic compounds. 5-FBPOD has been studied for its ability to act as a catalyst in organic synthesis, as an inhibitor of enzymes, and for its potential therapeutic applications.

Scientific Research Applications

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole has been studied for its potential applications in scientific research. It is a known inhibitor of enzymes, and has been studied for its potential to inhibit the enzymes acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential to act as a catalyst in organic synthesis. Additionally, this compound has been studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and yields high yields. Additionally, it has been studied for its potential to act as an inhibitor of enzymes and as a catalyst in organic synthesis. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and there is still limited research on its potential applications. Additionally, it is toxic, and should be handled with caution.

Future Directions

There are several potential future directions for research on 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole. Further research could be done to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential to act as an inhibitor of enzymes and as a catalyst in organic synthesis. Additionally, further research could be done to explore its potential toxicity and to develop methods to reduce its toxicity. Finally, further research could be done to develop new synthetic methods to synthesize this compound.

Synthesis Methods

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole is synthesized through a condensation reaction between 3-fluorobenzaldehyde and 3-phenyl-1,2,4-oxadiazole. This reaction is typically carried out in the presence of a base and a catalyst such as piperidine or triethylamine, and is often performed in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature and yields this compound in high yields.

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-13-8-4-5-11(9-13)10-14-17-15(18-19-14)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNSPNWFXRKFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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